2-Ethylbutyl pyruvate
Description
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-ethylbutyl 2-oxopropanoate |
InChI |
InChI=1S/C9H16O3/c1-4-8(5-2)6-12-9(11)7(3)10/h8H,4-6H2,1-3H3 |
InChI Key |
VIKSDBSJOWCTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)C(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-Ethylbutyl pyruvate is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their potential as therapeutic agents in treating diseases characterized by inflammation and oxidative stress.
- Anti-inflammatory Properties : Ethyl pyruvate has been shown to exert protective effects against inflammation in various animal models. For instance, it has demonstrated efficacy in reducing organ damage during systemic inflammatory responses, such as sepsis and pancreatitis, by modulating immune responses and reducing cytokine production .
- Neurological Applications : Research indicates that ethyl pyruvate may have neuroprotective effects. Studies involving brain injury models have shown that it can mitigate damage and improve recovery outcomes following traumatic brain injuries . This suggests potential applications in treating conditions like traumatic brain injury and stroke.
Biochemical Applications
The biochemical properties of this compound make it a valuable compound for metabolic studies.
- Cell Metabolism : Ethyl pyruvate plays a crucial role in cellular metabolism, particularly in glycolysis and the tricarboxylic acid cycle (TCA cycle). Studies have indicated that it can enhance ATP production under high-glucose conditions, which is vital for maintaining cell viability and function .
- Antioxidative Effects : As a derivative of pyruvic acid, ethyl pyruvate exhibits antioxidative properties by scavenging reactive oxygen species (ROS). This activity is significant in protecting cells from oxidative damage, which is implicated in various chronic diseases, including diabetes and cancer .
Therapeutic Applications
The therapeutic potential of this compound extends to several clinical areas:
- Cardiovascular Protection : Ethyl pyruvate has been studied for its cardioprotective effects during ischemia-reperfusion injury. It has been shown to reduce myocardial damage and improve functional recovery post-ischemia .
- Diabetes Management : Preliminary studies suggest that ethyl pyruvate may help regulate glucose metabolism and improve insulin sensitivity, making it a candidate for managing diabetes-related complications .
4.1. Study on Pancreatitis
In a controlled study involving rats with induced severe acute pancreatitis, treatment with ethyl pyruvate resulted in significant reductions in liver and pancreatic tissue damage. The study concluded that ethyl pyruvate effectively modulates inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β .
4.2. Neuroprotection in Brain Injury
A study examining the effects of ethyl pyruvate on cortical contusion injury found that administration led to improved neurological outcomes and reduced tissue loss compared to control groups. This highlights its potential application in neurotrauma management .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agent | Reduces cytokine levels; protects against organ damage |
| Biochemical Research | Metabolic enhancer | Increases ATP production under high-glucose conditions |
| Therapeutic Intervention | Cardiovascular protection | Mitigates myocardial damage during ischemia-reperfusion |
| Diabetes Management | Glucose regulation | Improves insulin sensitivity; reduces complications |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Pyruvate (C₅H₈O₃)
Structural Features : Ethyl pyruvate consists of a pyruvic acid backbone esterified with an ethyl group. It is a smaller, less branched molecule compared to 2-ethylbutyl pyruvate.
Physicochemical Properties :
- Molecular Weight : 116.12 g/mol
- Density : 1.045 g/mL at 25°C
- Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to its short alkyl chain .
Biological Activity :
Ethyl pyruvate is extensively studied for its anti-inflammatory and antioxidant properties. It modulates redox pathways (e.g., NF-κB inhibition) and metabolic processes, making it a candidate for treating sepsis, ischemia-reperfusion injury, and autoimmune disorders .
2-Ethylhexyl Palmitate (C₂₄H₄₈O₂)
Structural Features : Unlike pyruvate esters, this compound is a palmitic acid ester with a 2-ethylhexyl group. The longer alkyl chain and saturated fatty acid backbone confer distinct properties.
Physicochemical Properties :
- Molecular Weight : 368.64 g/mol
- Solubility : Lipophilic, with low water solubility, typical of long-chain esters .
Applications :
Primarily used in cosmetics and lubricants due to its emollient properties. Unlike pyruvate esters, it lacks significant redox or metabolic activity.
Hypothetical this compound (C₉H₁₆O₃)
Structural Features : A pyruvate ester with a branched 2-ethylbutyl group. The increased chain length and branching compared to ethyl pyruvate likely reduce polarity and enhance lipid solubility.
Inferred Properties :
- Molecular Weight : ~172.22 g/mol (estimated).
- Solubility : Expected to be less water-soluble than ethyl pyruvate but more soluble than 2-ethylhexyl palmitate.
- Stability : Branched alkyl chains may improve stability against enzymatic hydrolysis compared to linear analogs.
Potential Biological Activity: Based on ethyl pyruvate’s mechanism, this compound may retain redox activity but with altered pharmacokinetics (e.g., prolonged half-life due to reduced renal clearance). However, bulkier esters often exhibit reduced cellular uptake, which could limit efficacy .
Data Table: Comparative Analysis
Key Research Findings
Structural Impact on Bioactivity : Ethyl pyruvate’s small size facilitates rapid cellular uptake, while bulkier esters like this compound may exhibit delayed absorption but improved tissue retention .
Analytical Challenges : Fluorimetric assays for pyruvate detection are sensitive to structural analogs. For instance, α-ketoacids (e.g., pyruvate derivatives) can interfere with measurements, necessitating method validation when analyzing esters with similar backbones .
Metabolic Fate: Ethyl pyruvate is metabolized into pyruvate and ethanol, contributing to its therapeutic effects. Longer-chain esters may undergo slower hydrolysis, altering metabolic contributions .
Q & A
Q. What safety protocols are essential when handling 2-Ethylbutyl pyruvate in laboratory settings?
- Methodological Answer : Researchers must follow strict safety protocols due to its flammability (Flash Point: 46°C) and skin corrosion risks (Skin Corr. 1B classification) . Key steps include:
- Conducting hazard-specific training, including emergency response (e.g., spill management, first aid) .
- Using flame-resistant equipment and ensuring proper ventilation.
- Documenting risk assessments and obtaining approval from the principal investigator (PI) for novel reaction scales or conditions .
Table 1: Key Safety Data
| Property | Value | Source |
|---|---|---|
| Flash Point | 46°C (closed cup) | |
| Storage Class | 3 (Flammable liquids) |
Q. Which analytical methods are recommended for quantifying this compound in complex mixtures?
Q. How do physicochemical properties of this compound influence experimental design?
- Methodological Answer : Key properties include density (0.876 g/mL) and molecular weight (144.21 g/mol), which affect solvent compatibility and reaction stoichiometry . Researchers should:
- Adjust reaction volumes based on density for precise molar calculations.
- Use inert atmospheres (e.g., Schlenk lines) to prevent degradation during volatile reactions .
Advanced Research Questions
Q. How can researchers design experiments to study the reaction mechanisms of this compound in enzyme-catalyzed systems?
- Methodological Answer :
- Use isotopic labeling (e.g., ¹³C-pyruvate) to trace metabolic pathways .
- Employ stopped-flow kinetics to monitor intermediate formation under varying pH/temperature .
- Validate hypotheses using computational modeling (e.g., molecular dynamics simulations) .
Q. What strategies resolve contradictions in literature data on this compound’s enzyme inhibition effects?
- Methodological Answer :
- Conduct meta-analyses to identify confounding variables (e.g., buffer composition, enzyme sources) .
- Replicate studies under standardized conditions, ensuring transparency in materials and methods .
- Apply statistical rigor (e.g., p-value thresholds, effect size calculations) to assess significance .
Q. How can high-pressure techniques optimize reaction equilibria in this compound synthesis?
- Methodological Answer :
- Utilize continuous fixed-bed reactors to study pressure-dependent affinity shifts (e.g., ≥10 bar) .
- Monitor equilibrium constants (Keq) via in-situ FTIR or NMR spectroscopy.
- Compare results with low-pressure controls to isolate pressure-specific effects .
Q. What experimental frameworks test this compound’s role in mitochondrial transport mechanisms?
- Methodological Answer :
- Isolate mitochondria and measure pyruvate uptake rates using radiolabeled tracers .
- Apply inhibitors (e.g., α-cyano-4-hydroxycinnamate) to distinguish transport pathways .
- Validate findings with CRISPR-edited cell lines lacking specific transporters .
Methodological Notes
- Data Integrity : Maintain raw datasets in repositories like Zenodo for peer validation .
- Instrumentation : Report metrics (e.g., HPLC column specifications, MS ionization modes) to ensure replicability .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
